2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Evaluation
A series of benzenesulfonamide derivatives, including 2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, was synthesized and evaluated for in vitro antimicrobial and anticancer activities. These compounds showed significant effectiveness, with some being more active than standard drugs like carboplatin against certain cell lines (Kumar et al., 2014).
Photodynamic Therapy Application
The compound and its derivatives have been utilized in photodynamic therapy applications, particularly for cancer treatment. Their properties, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
The compound has been studied for its inhibition of carbonic anhydrase isoforms, which is crucial in various diseases including glaucoma, epilepsy, obesity, and cancer. Derivatives of this compound have shown potent inhibition activities against several human carbonic anhydrase isoforms (Sethi et al., 2013).
Antihyperglycemic Evaluation
Isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties, related to the compound , have shown promising antihyperglycemic activity. Some derivatives were identified as active antihyperglycemic agents, indicating their potential in diabetes treatment (Eissa, 2013).
Urease Inhibition
Derivatives of this compound have been investigated as potent urease inhibitors. This is particularly relevant for the treatment of gastrointestinal disorders, including gastric and peptic ulcers (Irshad et al., 2021).
Mechanism of Action
Target of Action
The compound, 2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that this compound may have multiple targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The exact pathways and their downstream effects would depend on the specific targets of this compound.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11-8-12(2)14(4)19(13(11)3)25(23,24)20-16-6-7-17-15(9-16)10-18(22)21(17)5/h6-9,20H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLJEVJQUIYYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.